molecular formula C24H33NO5 B074502 4-Bromobutyronitrile CAS No. 1253-67-4

4-Bromobutyronitrile

Cat. No.: B074502
CAS No.: 1253-67-4
M. Wt: 415.5 g/mol
InChI Key: CNBMGHRDCCWIOB-UHFFFAOYSA-N
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Description

4-Bromobutyronitrile is an organic compound with the molecular formula C₄H₆BrN. It is a colorless to yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and a nitrile group, making it a valuable building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobutyronitrile can be synthesized through several methods. One common method involves the bromination of butyronitrile. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction proceeds as follows:

CH₃CH₂CH₂CN+Br₂BrCH₂CH₂CH₂CN+HBr\text{CH₃CH₂CH₂CN} + \text{Br₂} \rightarrow \text{BrCH₂CH₂CH₂CN} + \text{HBr} CH₃CH₂CH₂CN+Br₂→BrCH₂CH₂CH₂CN+HBr

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar bromination techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobutyronitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products can include butyronitrile derivatives such as 4-hydroxybutyronitrile or 4-aminobutyronitrile.

    Reduction: 4-Aminobutyronitrile.

    Oxidation: 4-Bromobutyric acid.

Scientific Research Applications

4-Bromobutyronitrile is used in various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions involving nitriles and their derivatives.

    Medicine: As an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: In the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Bromobutyronitrile involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom makes the compound susceptible to nucleophilic attack, while the nitrile group can participate in various addition and reduction reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    3-Bromopropionitrile: Similar structure but with a shorter carbon chain.

    4-Chlorobutyronitrile: Similar structure but with a chlorine atom instead of bromine.

    4-Bromo-2,2-Diphenyl Butyronitrile: A derivative used as an intermediate in pharmaceutical synthesis.

Uniqueness: 4-Bromobutyronitrile is unique due to its specific reactivity profile, which combines the properties of both the bromine atom and the nitrile group. This makes it particularly useful in the synthesis of compounds that require selective reactivity and functional group compatibility.

Properties

CAS No.

1253-67-4

Molecular Formula

C24H33NO5

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-(hydroxymethyl)-2-phenylbutyl]-3,4,5-trimethoxy-N-propylbenzamide

InChI

InChI=1S/C24H33NO5/c1-6-13-25(16-24(7-2,17-26)19-11-9-8-10-12-19)23(27)18-14-20(28-3)22(30-5)21(15-18)29-4/h8-12,14-15,26H,6-7,13,16-17H2,1-5H3

InChI Key

CNBMGHRDCCWIOB-UHFFFAOYSA-N

SMILES

C(CC#N)CBr

Canonical SMILES

CCCN(CC(CC)(CO)C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

boiling_point

206.0 °C

5332-06-9

Pictograms

Acute Toxic; Irritant

Synonyms

N-[2-(Hydroxymethyl)-2-phenylbutyl]-3,4,5-trimethoxy-N-propylbenzamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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